2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide
2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1026593
InChI:
InChI=1S/C14H14FN3OS2/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20)
SMILES:
CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F)C
Molecular Formula:
C14H14FN3OS2
Molecular Weight:
323.4 g/mol
2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide
CAS No.:
Cat. No.: VC1026593
Molecular Formula: C14H14FN3OS2
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14FN3OS2 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C14H14FN3OS2/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20) |
| Standard InChI Key | JOOGTKXESXSLHK-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator